molecular formula C9H7ClN2O2 B1612004 2-(6-Chloro-1H-indazol-3-yl)acetic acid CAS No. 35715-85-6

2-(6-Chloro-1H-indazol-3-yl)acetic acid

Cat. No.: B1612004
CAS No.: 35715-85-6
M. Wt: 210.62 g/mol
InChI Key: PSEDUPQQLIMVBQ-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a chloro substituent at the 6-position of the indazole ring and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloro-1H-indazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale implementation of the above synthetic route, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 7.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

2-(6-Chloro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

    5-Chloro-1H-indazole: A closely related compound with variations in substitution patterns.

    2-(1H-Indazol-3-yl)acetic acid: Another indazole derivative with a different substitution pattern.

Uniqueness: 2-(6-Chloro-1H-indazol-3-yl)acetic acid is unique due to its specific chloro substitution at the 6-position, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound for research and development .

Biological Activity

2-(6-Chloro-1H-indazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-substituted indazole moiety linked to an acetic acid functional group. Its molecular formula is C10H8ClN2O2C_{10}H_{8}ClN_{2}O_{2}, with a molecular weight of approximately 210.62 g/mol. The presence of the chloro group at the 6-position of the indazole ring is critical for its biological activity and reactivity in various chemical contexts.

1. Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied as a candidate for kinase inhibitor discovery, which may provide therapeutic strategies for cancer treatment through the inhibition of specific kinases involved in tumor growth and survival .

Table 1: Summary of Anticancer Activity

Study FocusFindingsReference
Kinase InhibitionPotential as a kinase inhibitor
Cell Line StudiesInduces apoptosis in cancer cell lines
Mechanism of ActionModulates cell signaling pathways

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of various pathogens, although specific mechanisms and efficacy against different microorganisms require further investigation .

3. Enzyme Inhibition

This compound interacts with several enzymes, including cytochrome P450, which is crucial for drug metabolism. Its ability to modulate enzyme activity can lead to significant implications in pharmacology and toxicology.

The biological activity of this compound is primarily attributed to its ability to bind to specific sites on enzymes and receptors, leading to conformational changes that affect their function. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit or activate various enzymes depending on concentration and environmental conditions.
  • Gene Expression Modulation : It has been observed to influence gene expression by interacting with transcription factors.
  • Cell Cycle Arrest : In cancer studies, it induces cell cycle arrest and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the biological activity of this compound:

  • Cell Line Study : A study demonstrated that treatment with this compound resulted in significant reductions in viability among specific cancer cell lines, indicating its potential as a therapeutic agent.
  • Kinase Inhibition Research : Investigations into its role as a kinase inhibitor highlighted its capacity to selectively inhibit certain kinases involved in cancer progression, although further validation is required for clinical applications.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : Understanding detailed molecular interactions with target proteins.
  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity for specific targets.

Properties

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEDUPQQLIMVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592652
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35715-85-6
Record name (6-Chloro-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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